Butylaminphosphat

Beschreibung

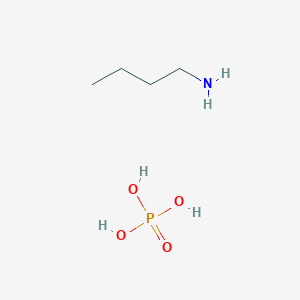

Butylaminphosphat (hypothetical IUPAC name: butylammonium phosphate) is a phosphate derivative of butylamine (C₄H₁₁N), likely formed by the reaction of butylamine with phosphoric acid. Butylamine itself is a primary aliphatic amine with a four-carbon chain, known for its solubility in water and organic solvents . While direct references to "Butylaminphosphat" are absent in the provided evidence, its properties can be inferred from related amine-phosphates and structural analogs.

Eigenschaften

CAS-Nummer |

215501-37-4 |

|---|---|

Molekularformel |

C4H14NO4P |

Molekulargewicht |

171.13 g/mol |

IUPAC-Name |

butan-1-amine;phosphoric acid |

InChI |

InChI=1S/C4H11N.H3O4P/c1-2-3-4-5;1-5(2,3)4/h2-5H2,1H3;(H3,1,2,3,4) |

InChI-Schlüssel |

BTDNEIBLHMIXDP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butylaminphosphat typically involves the reaction of butylamine with phosphoric acid or its derivatives. One common method is the direct reaction of butylamine with phosphoric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion. Another method involves the use of phosphoryl chloride, where butylamine reacts with phosphoryl chloride to form Butylaminphosphat.

Industrial Production Methods

In industrial settings, the production of Butylaminphosphat can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Butylaminphosphat undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and amines.

Reduction: Reduction reactions can convert Butylaminphosphat into simpler phosphorous compounds.

Substitution: The amine group in Butylaminphosphat can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like thionyl chloride are often employed for substitution reactions.

Major Products

The major products formed from these reactions include various phosphates, amines, and substituted phosphorous compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Butylaminphosphat has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: Butylaminphosphat is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Butylaminphosphat involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phosphate group in the compound plays a crucial role in its binding affinity and specificity towards target molecules.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Data Tables

Table 1: Comparative Properties of Alkylamine Phosphates

| Property | Butylaminphosphat* | Ethylamine Phosphate | Propylamine Phosphate |

|---|---|---|---|

| Molecular Weight | ~211 g/mol | ~173 g/mol | ~187 g/mol |

| Water Solubility | Moderate | High | Moderate-High |

| Thermal Stability | High | Low-Moderate | Moderate |

| Typical Use | Buffering, Surfactants | Lab buffers | Industrial catalysts |

*Data inferred from butylamine and phosphate chemistry due to lack of direct references .

Table 2: Structural Comparison with Non-Phosphate Analogs

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.